molecular formula C19H19N5O3S B15084095 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 578733-12-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15084095
CAS No.: 578733-12-7
M. Wt: 397.5 g/mol
InChI Key: YIYRKNVSQSDBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound with the molecular formula C₁₉H₁₉N₅O₃S and a molecular weight of 397.453 g/mol (monoisotopic mass: 397.120860) . Its structure comprises a 2,3-dihydro-1,4-benzodioxin-6-yl group linked via an acetamide moiety to a 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl group. This compound is characterized by its sulfur-containing triazole core, which is functionalized with a pyridinyl substituent and an ethyl group.

Properties

CAS No.

578733-12-7

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H19N5O3S/c1-2-24-18(14-5-3-4-8-20-14)22-23-19(24)28-12-17(25)21-13-6-7-15-16(11-13)27-10-9-26-15/h3-8,11H,2,9-10,12H2,1H3,(H,21,25)

InChI Key

YIYRKNVSQSDBFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C19H19N5O3SC_{19}H_{19}N_{5}O_{3}S with a CAS number of 557063-71-5. Its structure features a benzodioxin moiety linked to a triazole ring via a sulfanyl group, which is crucial for its biological activity.

1. Enzyme Inhibition

Recent studies have focused on the compound's inhibitory effects on key enzymes associated with metabolic disorders and neurodegenerative diseases:

  • Alpha-glucosidase Inhibition : The compound has shown promising results as an alpha-glucosidase inhibitor, which is significant for managing Type 2 Diabetes Mellitus (T2DM). In vitro assays demonstrated that it effectively inhibits this enzyme, thereby potentially reducing postprandial glucose levels .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Preliminary data suggest that it exhibits moderate inhibitory activity against AChE, indicating potential neuroprotective effects .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansModerate

These findings suggest that the compound could be developed further as an antimicrobial agent targeting both bacterial and fungal infections .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Screening : A study reported the synthesis of various derivatives of the parent compound and their screening against alpha-glucosidase and acetylcholinesterase. The results indicated that modifications to the benzodioxin structure could enhance inhibitory potency .
  • Antimicrobial Testing : Another research effort highlighted the antimicrobial testing of synthesized derivatives against resistant strains of bacteria and fungi. The results showed that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazole-3-thioether scaffold. Structural analogs differ primarily in substituents on the triazole ring and the pyridine/pyridinyl moiety, which influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₁₉N₅O₃S 397.453 4-ethyl, 5-(pyridin-2-yl) Balanced hydrophobicity (XLogP3 ~2–3 inferred); pyridin-2-yl may enhance H-bonding
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide C₂₂H₁₉N₅O₄S 449.485 4-(2-furylmethyl), 5-(pyridin-2-yl) Increased bulk due to furylmethyl; higher molecular weight may reduce solubility
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide C₂₀H₁₉N₅O₃S 409.5 4-propenyl, 5-(pyridin-4-yl) Propenyl introduces unsaturation; pyridin-4-yl alters electronic distribution
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide derivatives Varies ~350–400 4-amino, 5-(furan-2-yl) Amino group enhances polarity; furan contributes to π-electron delocalization

Key Observations:

Substituent Effects on Molecular Weight :

  • The furylmethyl-substituted analog (C₂₂H₁₉N₅O₄S) has the highest molecular weight (449.485 g/mol), likely due to the furan ring and methyl group .
  • The propenyl-substituted variant (409.5 g/mol) has a moderate increase compared to the target compound, attributed to the unsaturated propenyl chain .

The furylmethyl group introduces steric bulk and additional oxygen atoms, which may reduce membrane permeability but improve water solubility .

Polar Surface Area (PSA): The target compound’s PSA is estimated to be ~117 Ų (based on analogs), comparable to the propenyl derivative. The amino-substituted furan analog (from ) likely has a higher PSA due to the amino group, enhancing solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.